ethyl 2-[4,4-dioxido-3-(piperidin-1-ylcarbonyl)-1H-4,1,2-benzothiadiazin-1-yl]butanoate
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Overview
Description
ETHYL 2-[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]BUTANOATE is a complex organic compound that features a piperidine moiety, a benzothiadiazine ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazine ring, followed by the introduction of the piperidine moiety and the ethyl ester group. Common reagents used in these reactions include sulfur-containing compounds, piperidine, and ethyl alcohol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency and minimize costs. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
ETHYL 2-[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]BUTANOATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ETHYL 2-[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds containing the piperidine moiety, such as piperidine itself and its various substituted forms.
Benzothiadiazine Derivatives: Compounds with the benzothiadiazine ring, including diuretics like hydrochlorothiazide.
Ethyl Esters: Compounds with the ethyl ester functional group, such as ethyl acetate
Uniqueness
ETHYL 2-[4,4-DIOXIDO-3-(1-PIPERIDINYLCARBONYL)-1H-4,1,2-BENZOTHIADIAZIN-1-YL]BUTANOATE is unique due to its combination of the piperidine moiety, benzothiadiazine ring, and ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C19H25N3O5S |
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Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 2-[4,4-dioxo-3-(piperidine-1-carbonyl)-4λ6,1,2-benzothiadiazin-1-yl]butanoate |
InChI |
InChI=1S/C19H25N3O5S/c1-3-14(19(24)27-4-2)22-15-10-6-7-11-16(15)28(25,26)17(20-22)18(23)21-12-8-5-9-13-21/h6-7,10-11,14H,3-5,8-9,12-13H2,1-2H3 |
InChI Key |
JOQYZZDLCJYEJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)N1C2=CC=CC=C2S(=O)(=O)C(=N1)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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